molecular formula C11H9IN2O B13548663 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13548663
M. Wt: 312.11 g/mol
InChI Key: MNMCEHJRQPLOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a phenyl ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under oxidative conditions.

    Coupling with phenyl ethanone: The iodinated pyrazole is then coupled with a phenyl ethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.

Major Products Formed

    Substitution reactions: Products with various functional groups replacing the iodine atom.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Coupling reactions: Complex organic molecules with extended conjugation or additional functional groups.

Scientific Research Applications

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other proteins involved in disease pathways.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material science: It may be used in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the pyrazole ring can interact with molecular targets through halogen bonding, hydrogen bonding, and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Bromo-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.

    1-(2-(4-Chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.

    1-(2-(4-Fluoro-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

1-[2-(4-iodopyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H9IN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3

InChI Key

MNMCEHJRQPLOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C=C(C=N2)I

Origin of Product

United States

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